molecular formula C11H8N2O B6256899 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one CAS No. 34535-42-7

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one

Cat. No. B6256899
CAS RN: 34535-42-7
M. Wt: 184.2
InChI Key:
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Description

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one is a compound with the molecular weight of 184.2 . It is uniquely functionalized and has been synthesized in one to two steps by utilizing a post-Ugi modification strategy . This compound has been evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .


Synthesis Analysis

The synthesis of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one involves a series of steps. A post-Ugi modification strategy is utilized in the synthesis process . The synthesis involves a two-step procedure, including the one-step synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate followed by its one-pot reaction with various amines in a refluxing EtOH–AcOH (v/v, 10:1) solvent system .


Molecular Structure Analysis

The molecular structure of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one is represented by the Inchi Code 1S/C11H8N2O/c14-11-10-8 (6-12-11)5-7-3-1-2-4-9 (7)13-10/h1-5H,6H2, (H,12,14) .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one include a Williamson-type reaction of two fragments. This involves the formation of an intermediate in the first step, which undergoes subsequent intramolecular nucleophilic cyclization with participation of the N atom and the ester C=O group to form a five-membered cyclic system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one include a melting point of 280-283 . The compound has a molecular weight of 184.2 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one involves the condensation of an arylamine with a ketone followed by cyclization and oxidation.", "Starting Materials": [ "4-chloroaniline", "2-cyclohexenone", "sodium hydroxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in acetic acid and add sodium hydroxide to form the corresponding salt.", "Step 2: Add 2-cyclohexenone to the reaction mixture and heat to reflux.", "Step 3: Allow the reaction mixture to cool and add hydrochloric acid to acidify the solution.", "Step 4: Collect the resulting solid by filtration and wash with water.", "Step 5: Cyclize the solid by heating with acetic anhydride and sulfuric acid.", "Step 6: Oxidize the resulting pyrroloquinoline with hydrogen peroxide in acetic acid to form 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one." ] }

CAS RN

34535-42-7

Product Name

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one

Molecular Formula

C11H8N2O

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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